Heptatriacontane

Catalog No.
S1894098
CAS No.
7194-84-5
M.F
C37H76
M. Wt
521 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptatriacontane

CAS Number

7194-84-5

Product Name

Heptatriacontane

IUPAC Name

heptatriacontane

Molecular Formula

C37H76

Molecular Weight

521 g/mol

InChI

InChI=1S/C37H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3

InChI Key

PXEZIKSRSYGOED-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Heptatriacontane is a saturated hydrocarbon with the chemical formula C37H76\text{C}_{37}\text{H}_{76} and a molecular weight of approximately 520.9993 g/mol. It belongs to the alkane family, characterized by a straight-chain structure consisting of 37 carbon atoms and 76 hydrogen atoms. The compound is notable for its long carbon chain, which contributes to its unique physical and chemical properties, such as high melting and boiling points compared to shorter-chain alkanes .

Currently, there is no documented information on a specific mechanism of action for Heptatriacontane in biological systems.

  • Flammability: Heptatriacontane is expected to be flammable like other alkanes. However, specific flashpoint data is not available.
  • Toxicity: Information on the specific toxicity of Heptatriacontane is limited. However, alkanes with similar chain lengths are generally considered non-toxic [].
  • Biomarker in Plants

    Heptatriacontane, along with other long-chain alkanes, has been found in various plant species. Researchers use them as biomarkers to classify plant species and assess their environmental adaptations []. These studies suggest heptatriacontane may play a role in plant structure or function, but its specific role remains unclear.

  • Component of Moxa

    Moxa is a traditional Chinese medicine practice involving burning dried mugwort (Artemisia argyi) for therapeutic purposes. Studies have identified heptatriacontane as one of the organic components present in moxibustion smoke []. However, the specific contribution of heptatriacontane to the reported effects of moxibustion is unknown and requires further investigation.

Limitations and Future Research:

The scientific research on heptatriacontane is currently limited. More studies are needed to understand its:

  • Physicochemical properties: A deeper understanding of heptatriacontane's interaction with other molecules and its behavior in different environments is necessary.
  • Potential biological functions: Research is needed to determine if heptatriacontane plays a specific role in plants or other biological systems.
  • Potential applications: Based on its properties, heptatriacontane might have applications in material science or other fields. However, more research is required to explore these possibilities.

Heptatriacontane primarily undergoes reactions typical of alkanes. Key reactions include:

  • Oxidation: Heptatriacontane can be oxidized to form various alcohols and ketones, depending on the conditions of the reaction. This process often involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
  • Halogenation: Under UV light or heat, heptatriacontane can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, heptatriacontane can undergo thermal cracking, breaking down into smaller hydrocarbons.

These reactions are essential for understanding its reactivity and potential applications in organic synthesis.

Heptatriacontane can be synthesized through several methods:

  • Natural Sources: It can be isolated from natural waxes, such as those found in plants and animals.
  • Chemical Synthesis: Laboratory synthesis typically involves the polymerization of smaller alkanes or the reduction of fatty acids.
  • Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into liquid hydrocarbons, including long-chain alkanes like heptatriacontane.

These methods highlight its availability from both natural and synthetic routes.

Heptatriacontane has several applications across various fields:

  • Cosmetics: Used as an emollient in skincare products due to its moisturizing properties.
  • Industrial Lubricants: Its high viscosity makes it suitable for use in lubricants and greases.
  • Research: Serves as a standard reference material in analytical chemistry for calibrating instruments .

These applications demonstrate its versatility in both consumer products and industrial processes.

Interaction studies involving heptatriacontane primarily focus on its behavior in mixtures with other substances. For example:

  • Solubility Studies: Heptatriacontane's solubility characteristics are important when mixed with other hydrocarbons or solvents, influencing formulations in various applications.
  • Compatibility Tests: In cosmetic formulations, assessing how heptatriacontane interacts with other ingredients is crucial for product stability and efficacy.

Such studies are vital for optimizing formulations in both industrial and consumer products.

Heptatriacontane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameChemical FormulaCarbon Chain LengthUnique Characteristics
HexatriacontaneC36H7436Slightly shorter chain; used in lubricants
OctatriacontaneC38H7838Longer chain; higher melting point
NonatriacontaneC39H8039Even longer; potential for different physical properties

Uniqueness of Heptatriacontane: Heptatriacontane's unique position as a medium-length alkane allows it to balance properties like viscosity and volatility, making it particularly useful in applications where both characteristics are desired.

Heptatriacontane (C₃₇H₇₆) emerged as a subject of scientific interest during the 20th century alongside advancements in petroleum refining and hydrocarbon chemistry. While its initial isolation is not explicitly documented, its characterization parallels the broader study of paraffin waxes, which gained prominence after Carl Reichenbach's 1830 discovery of paraffin distillation methods. The development of gas chromatography (GC) and mass spectrometry (MS) in the mid-1900s enabled precise identification of long-chain alkanes like heptatriacontane in complex mixtures, such as plant cuticular waxes and insect pheromones. Early studies focused on its physical properties, including its high melting point (77–79°C) and stability, which distinguished it from shorter-chain alkanes.

Chemical Classification and Nomenclature

Heptatriacontane belongs to the alkane family, characterized by single-bonded carbon atoms in an unbranched (linear) structure. Its systematic IUPAC name, heptatriacontane, follows the prefix heptatriaconta- (37 carbons) and the suffix -ane (single bonds). The molecular formula C₃₇H₇₆ adheres to the general alkane formula CₙH₂ₙ₊₂, with a molecular weight of 520.999 g/mol. Key structural features include:

  • A 37-carbon backbone with no functional groups.
  • Van der Waals interactions dominating its physical behavior due to its nonpolar nature.

Table 1: Physical Properties of Heptatriacontane

PropertyValueSource
Melting Point77–79°C
Boiling Point504.1°C at 760 mmHg
Density0.814 g/cm³
Refractive Index1.455
Flash Point376.8°C

Molecular Significance in Alkane Chemistry

Heptatriacontane’s extended carbon chain confers unique material properties, making it a model compound for studying:

  • Thermal Stability: Its high melting point and resistance to degradation under heat (up to 500°C) inform applications in lubricants and coatings.
  • Phase Transitions: Researchers use it to investigate crystallization dynamics in hydrocarbon solids, relevant to fuel efficiency and polymer science.
  • Biological Roles: As a component of insect cuticular hydrocarbons, it mediates colony recognition in ants (e.g., Crematogaster levior) and mating behaviors in flies.

Current Research Landscape and Perspectives

Recent studies highlight heptatriacontane’s interdisciplinary relevance:

  • Astrobiology: The Curiosity rover detected long-chain alkanes, including heptatriacontane derivatives, in Martian sedimentary rocks, sparking debates about abiotic vs. biotic origins.
  • Plant Biochemistry: Orchid petals synthesize heptatriacontane via R2R3-MYB transcription factors, linking epidermal cell development to wax deposition.
  • Pheromone Synthesis: Argentine ants (Linepithema humile) utilize methyl-branched heptatriacontane isomers as colony-specific recognition cues, with implications for pest control.

Molecular Significance in Alkane Chemistry (Expanded)

Structural and Functional Insights

The linearity of heptatriacontane’s carbon chain enables dense molecular packing, explaining its solid state at room temperature. This property contrasts with shorter alkanes (e.g., decane, C₁₀H₂₂), which remain liquid under similar conditions. Computational models reveal that its London dispersion forces contribute to a cohesive energy density of ~350 MPa, comparable to polyethylene.

Industrial Applications

Heptatriacontane’s stability underpins its use in:

  • Paraffin Waxes: Blended with shorter alkanes to adjust melting points for candles and waterproof coatings.
  • Reference Standards: Calibrating GC-MS systems due to its predictable retention times and minimal volatility.
  • Lubricant Additives: Reducing friction in high-temperature machinery.

Current Research Landscape (Expanded)

Martian Geochemistry

In 2025, the Sample Analysis at Mars (SAM) instrument identified decane, undecane, and dodecane in Gale Crater’s Sheepbed mudstone, hypothesized to originate from decarboxylation of long-chain carboxylic acids like heptatriacontanoic acid. Laboratory simulations confirm that iron-rich clays catalyze this reaction at 500°C, suggesting ancient Martian environments preserved complex organics.

Biosynthetic Pathways in Plants

The orchid Phalaenopsis aphrodite employs PaMYB9A1/2 genes to synchronize heptatriacontane production with conical cell development on petal surfaces. Knockout mutants exhibit 70% reduced alkane levels and impaired water retention, highlighting its role in drought resistance.

Entomological Chemistry

Harpegnathos saltator ants secrete 13,23-dimethylheptatriacontane as a queen pheromone, detected by worker antennae via odorant receptor HsOr271. This receptor’s 175-fold expression in workers vs. males underscores its role in reproductive caste recognition.

Molecular Structure and Formula

Heptatriacontane is a saturated hydrocarbon belonging to the alkane family with the molecular formula C₃₇H₇₆ [1] [2]. The compound represents a straight-chain alkane consisting of thirty-seven carbon atoms arranged in a linear configuration [1]. The molecular weight of heptatriacontane is precisely 520.9993 grams per mole [2]. The compound is systematically identified by its Chemical Abstracts Service registry number 7194-84-5 [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is heptatriacontane, reflecting its thirty-seven carbon chain structure [1]. The molecule follows the general alkane formula CₙH₂ₙ₊₂, where n equals thirty-seven [1]. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as a continuous chain of thirty-seven carbon atoms: CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC [3].

Structural Characteristics of C₃₇H₇₆

The structural architecture of heptatriacontane exhibits the characteristic features of long-chain saturated hydrocarbons [1]. Each carbon atom in the chain maintains tetrahedral sp³ hybridization with bond angles of approximately 109.5 degrees [4]. The carbon-carbon bond lengths are approximately 1.55 Ångströms, while the carbon-hydrogen bond distances measure about 1.09 Ångströms [5].

The molecule contains seventy-six hydrogen atoms distributed as six terminal methyl hydrogen atoms and seventy methylene hydrogen atoms [1]. The repeating unit along the chain, formed by two methylene groups, spans approximately 2.58 Ångströms [5]. This linear arrangement results in an extended molecular structure with significant conformational flexibility due to rotation around carbon-carbon single bonds [6].

The compound's three-dimensional structure demonstrates the zigzag configuration typical of extended alkane chains [5]. This conformation represents the most thermodynamically stable arrangement, minimizing steric interactions between hydrogen atoms on adjacent carbon centers [6]. The molecular structure exhibits no functional groups other than the terminal methyl groups, contributing to its chemical inertness [7].

Physical Properties

Physical State and Appearance

Heptatriacontane exists as a solid at standard temperature and pressure conditions [8] [9]. The compound presents as a white to almost white powder or crystalline material [8] [9]. This solid state reflects the substantial intermolecular van der Waals forces present between the long hydrocarbon chains [6]. The transition from liquid to solid state in alkanes typically occurs around seventeen carbon atoms, making heptatriacontane's solid nature consistent with its extended chain length [4].

The crystalline nature of heptatriacontane results from the regular packing arrangement of the linear hydrocarbon chains [10]. The compound's appearance remains consistent across different preparation methods, indicating stable crystal formation [9]. The white coloration is characteristic of saturated hydrocarbons, which lack chromophoric groups that would impart color [7].

Melting and Boiling Points

The melting point of heptatriacontane ranges from 77 to 79 degrees Celsius [8] [11]. This melting temperature reflects the energy required to overcome the intermolecular forces holding the crystalline structure together [11]. The relatively high melting point compared to shorter alkanes demonstrates the cumulative effect of van der Waals interactions along the extended carbon chain [6].

The boiling point of heptatriacontane occurs at 504.1 degrees Celsius under standard atmospheric pressure of 760 millimeters of mercury [8]. This elevated boiling temperature indicates the substantial energy required to completely separate the molecules in the liquid phase [11]. The wide temperature range between melting and boiling points (approximately 427 degrees Celsius) is characteristic of long-chain alkanes [4].

Phase transition data reveals additional thermal behavior, with transition temperatures occurring between 312 and 349.6 Kelvin [11]. These transitions likely correspond to solid-solid phase changes commonly observed in long-chain alkanes before reaching the melting point [10] [12].

Density and Solubility Parameters

Heptatriacontane exhibits a density of 0.814 grams per cubic centimeter [8]. This density value is typical for long-chain alkanes, which generally display densities between 0.7 and 0.9 grams per cubic centimeter [7]. The relatively low density compared to water reflects the hydrocarbon's molecular structure and packing efficiency [6].

The compound demonstrates hydrophobic characteristics, being insoluble in water due to the non-polar nature of the hydrocarbon chain [9]. This insolubility results from the inability to form hydrogen bonds with water molecules and the unfavorable entropy change associated with disrupting water's hydrogen-bonded network [7]. Conversely, heptatriacontane shows solubility in organic solvents, particularly non-polar solvents such as benzene [13].

The logarithm of the partition coefficient between octanol and water (LogP) for heptatriacontane is 14.68 [8]. This extremely high value indicates the compound's strong preference for lipophilic environments over aqueous phases [8]. The refractive index of heptatriacontane measures 1.455, consistent with saturated hydrocarbon optical properties [8].

Crystalline Structure

Long-chain alkanes, including heptatriacontane, typically crystallize in orthorhombic or monoclinic crystal systems [10] [12]. The specific crystalline arrangement depends on the chain length and crystallization conditions [14]. For odd-numbered alkanes like heptatriacontane, the most common crystal structure involves orthorhombic packing with space group symmetry [12].

The crystalline structure of heptatriacontane exhibits layered arrangements where the hydrocarbon chains align parallel to each other [10]. This organization maximizes intermolecular interactions while minimizing steric hindrance [14]. The chains typically adopt an all-trans conformation in the crystalline state, representing the most extended and energetically favorable configuration [10].

Temperature-dependent structural changes occur in the crystalline phase, with multiple solid-solid transitions observed before melting [10] [11]. These transitions involve subtle rearrangements of the molecular packing without disrupting the overall crystal structure [12]. X-ray diffraction studies reveal that the long period of the crystal structure corresponds to the molecular length in the extended conformation [10].

Chemical Properties

Stability and Reactivity Profile

Heptatriacontane demonstrates exceptional chemical stability under normal conditions due to the strength of carbon-carbon and carbon-hydrogen bonds [7]. The saturated nature of the hydrocarbon chain eliminates reactive sites that could undergo addition reactions [6]. This stability makes heptatriacontane resistant to oxidation, hydrolysis, and other common chemical transformations at ambient temperatures [15].

The compound's reactivity is limited primarily to high-temperature processes or reactions involving highly reactive species . Combustion represents the most significant reaction pathway, where heptatriacontane can undergo complete oxidation to carbon dioxide and water under sufficient oxygen supply [17]. Incomplete combustion may produce carbon monoxide or elemental carbon depending on oxygen availability [17].

Halogenation reactions can occur under appropriate conditions, typically requiring ultraviolet light or elevated temperatures to initiate hydrogen abstraction . The reaction proceeds through a free radical mechanism, with preferential substitution at secondary carbon positions due to the greater stability of secondary radicals . Thermal cracking processes can break carbon-carbon bonds at very high temperatures, producing smaller hydrocarbon fragments .

Polarity and Intermolecular Forces

Heptatriacontane exhibits minimal molecular polarity due to the similar electronegativity values of carbon and hydrogen atoms [6] [7]. The symmetrical distribution of electron density along the hydrocarbon chain results in a non-polar molecule with no permanent dipole moment [6]. This non-polar character governs the compound's solubility behavior and intermolecular interactions [7].

The primary intermolecular forces operating in heptatriacontane are van der Waals dispersion forces, also known as London dispersion forces [6] [7]. These forces arise from temporary fluctuations in electron density that create instantaneous dipoles, inducing corresponding dipoles in neighboring molecules [6]. The strength of these interactions increases proportionally with molecular size and surface area [7].

For heptatriacontane, the extensive molecular surface provided by the thirty-seven carbon chain generates substantial cumulative dispersion forces [6]. These forces are responsible for the compound's solid state at room temperature and its elevated melting and boiling points compared to shorter alkanes [4]. The linear molecular geometry maximizes surface contact between molecules, enhancing intermolecular attraction [6].

Thermodynamic Properties

Standard Enthalpy of Formation

The standard enthalpy of formation for heptatriacontane in the gas phase is calculated to be -832.93 kilojoules per mole [18]. This negative value indicates that the formation of heptatriacontane from its constituent elements (carbon and hydrogen) is thermodynamically favorable [18]. The magnitude of this value reflects the stability of the carbon-carbon and carbon-hydrogen bonds within the molecular structure [18].

The enthalpy of formation represents the energy change when one mole of heptatriacontane is formed from its elements in their standard states [19]. For long-chain alkanes, this property can be estimated using group contribution methods that account for the number of methylene and methyl groups present [20]. The calculated value aligns with expected trends for alkanes of similar chain length [18].

Temperature dependence of the enthalpy of formation follows predictable patterns based on heat capacity differences between the compound and its constituent elements [18]. These thermodynamic parameters are essential for understanding the energetics of reactions involving heptatriacontane [20].

Gibbs Free Energy

The standard Gibbs free energy of formation for heptatriacontane is calculated as 266.64 kilojoules per mole [18]. This positive value indicates that the formation of heptatriacontane from its elements becomes less favorable when entropy effects are considered [19] [21]. The relationship between Gibbs free energy, enthalpy, and entropy follows the fundamental thermodynamic equation ΔG = ΔH - TΔS [21].

The Gibbs free energy determines the spontaneity of chemical processes involving heptatriacontane [19] [21]. For reactions where heptatriacontane participates, the change in Gibbs free energy predicts whether the reaction will proceed spontaneously under standard conditions [21]. The relatively large positive value reflects the ordered nature of the long hydrocarbon chain and the associated entropy penalty [19].

Temperature variations significantly influence the Gibbs free energy through the entropy term [21]. At elevated temperatures, the entropy contribution becomes more significant, potentially altering the thermodynamic favorability of reactions involving heptatriacontane [19].

Heat Capacity

The heat capacity of heptatriacontane in the gas phase at 298 Kelvin is calculated to be 2035.08 joules per mole per Kelvin [18]. This substantial heat capacity reflects the numerous vibrational modes available to the long hydrocarbon chain [18]. Each carbon-carbon and carbon-hydrogen bond contributes to the overall heat capacity through translational, rotational, and vibrational degrees of freedom [20].

The temperature dependence of heat capacity follows established patterns for long-chain alkanes [18]. As temperature increases, additional vibrational modes become accessible, leading to increased heat capacity [22]. The calculated values show heat capacity ranging from 2035.08 joules per mole per Kelvin at the boiling point to 2226.65 joules per mole per Kelvin at the critical temperature [18].

Heat capacity data is crucial for calculating other thermodynamic properties and for process design applications involving heptatriacontane [20]. The large heat capacity indicates that significant energy is required to change the temperature of heptatriacontane, reflecting the molecular complexity of the long carbon chain [18].

Phase Transition Energetics

The enthalpy of fusion for heptatriacontane is calculated to be 90.65 kilojoules per mole [18]. This value represents the energy required to convert solid heptatriacontane to its liquid state at the melting point [22]. The substantial fusion enthalpy reflects the strong intermolecular forces that must be overcome during melting [11].

The enthalpy of vaporization ranges from 99.79 to 187.5 kilojoules per mole, depending on the temperature and measurement conditions [18] [11]. This variation reflects the temperature dependence of vaporization enthalpy and differences in experimental methodologies [11]. The higher values typically correspond to measurements at lower temperatures, where more energy is required for complete vaporization [22].

Phase transition data reveals multiple solid-solid transitions occurring before melting [11]. These transitions involve reorganization of the crystalline structure without complete disruption of intermolecular forces [10]. The energetics of these transitions are typically much smaller than fusion or vaporization enthalpies but are important for understanding the thermal behavior of heptatriacontane [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Patterns

Proton nuclear magnetic resonance spectroscopy of heptatriacontane reveals characteristic patterns typical of long-chain alkanes [23] [24]. The spectrum displays two primary signal groups: terminal methyl protons appearing as a triplet at approximately 0.9 parts per million and methylene protons appearing as a complex multiplet centered around 1.3 parts per million [24] [25]. The integration ratio between these signals reflects the molecular composition of six methyl protons to seventy methylene protons [24].

The chemical shift positions result from the electronic environment surrounding each proton type [25]. Terminal methyl protons experience less deshielding due to their position at the chain ends, while methylene protons show slight variations in chemical shift depending on their proximity to the terminal positions [23]. The overlapping nature of methylene signals creates a characteristic envelope pattern common to long-chain alkanes [24].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information [23] [25]. The spectrum typically shows distinct signals for terminal methyl carbons at approximately 14 parts per million and various methylene carbon environments between 23 and 32 parts per million [25]. The number of unique carbon signals depends on the symmetry of the molecule and the resolution of the spectrometer [23].

Mass Spectrometry Profiles

Mass spectrometry analysis of heptatriacontane produces characteristic fragmentation patterns typical of long-chain alkanes [3] [26]. The molecular ion peak appears at mass-to-charge ratio 521, corresponding to the molecular weight of the compound [3]. However, this peak may be weak or absent due to the tendency of long alkanes to undergo extensive fragmentation during ionization [26].

The fragmentation pattern shows a series of peaks separated by 14 mass units, corresponding to the sequential loss of methylene groups [26]. Base peaks commonly appear at lower mass-to-charge ratios, typically around 57, 71, or 85, representing stable alkyl cations [3]. The intensity distribution follows predictable patterns based on the stability of the resulting carbocation fragments [26].

Gas chromatography-mass spectrometry provides additional analytical capabilities for heptatriacontane identification [26]. The compound exhibits a retention index of approximately 3700 on non-polar stationary phases [26]. This high retention reflects the strong interaction between the long hydrocarbon chain and the non-polar column matrix [26].

Infrared Spectroscopic Features

Infrared spectroscopy of heptatriacontane reveals absorption bands characteristic of saturated hydrocarbons [27]. The most prominent features include carbon-hydrogen stretching vibrations appearing between 2850 and 2950 reciprocal centimeters [27]. These bands arise from both symmetric and asymmetric stretching modes of methyl and methylene groups [27].

Carbon-hydrogen bending vibrations produce additional characteristic absorptions [27]. Methylene scissoring vibrations typically appear around 1460 reciprocal centimeters, while methyl deformation modes occur near 1375 reciprocal centimeters [27]. The relative intensities of these bands reflect the predominance of methylene groups in the long carbon chain [27].

The infrared spectrum lacks absorption bands associated with functional groups, confirming the saturated hydrocarbon nature of heptatriacontane [27]. The absence of carbonyl, hydroxyl, or other heteroatom-containing functional group absorptions provides negative confirmation of the compound's structural assignment [27]. The spectral pattern closely matches reference spectra for other long-chain normal alkanes [27].

Data Tables

Table 1: Physical Properties of Heptatriacontane

PropertyValueReference
Molecular FormulaC₃₇H₇₆ [1] [2]
Molecular Weight520.9993 g/mol [2]
CAS Registry Number7194-84-5 [1] [2]
IUPAC Nameheptatriacontane [1]
Physical State at Room TemperatureSolid [8] [9]
AppearanceWhite to almost white powder/crystal [8] [9]
Melting Point77-79°C [8] [11]
Boiling Point504.1°C at 760 mmHg [8]
Density0.814 g/cm³ [8]
Flash Point376.8°C [8]
Refractive Index1.455 [8]
LogP14.68 [8]
Exact Mass520.595 Da [8]

Table 2: Thermodynamic Properties of Heptatriacontane

PropertyValueReference
Standard Enthalpy of Formation (ΔfH°)-832.93 kJ/mol (calculated) [18]
Standard Gibbs Free Energy of Formation (ΔfG°)266.64 kJ/mol (calculated) [18]
Enthalpy of Fusion (ΔfusH°)90.65 kJ/mol (calculated) [18]
Enthalpy of Vaporization (ΔvapH°)99.79 - 187.5 kJ/mol [18] [11]
Heat Capacity (gas phase at 298 K)2035.08 J/mol·K (calculated) [18]
Critical Temperature (Tc)1389.46 K (calculated) [18]
Critical Pressure (Pc)423.73 kPa (calculated) [18]
Critical Volume (Vc)2.158 m³/kmol (calculated) [18]
Phase Transition Temperature312 K - 349.6 K [11]

Table 3: Spectroscopic Characteristics of Heptatriacontane

TechniqueKey FeaturesReference
¹H NMRCH₃ groups at δ ~0.9 ppm; CH₂ groups at δ ~1.3 ppm [23] [24] [25]
¹³C NMRCH₃ carbon at δ ~14 ppm; CH₂ carbons at δ ~23-32 ppm [23] [25]
Mass Spectrometry (MS)Molecular ion peak at m/z 521; fragmentation patterns typical of long-chain alkanes [3] [26]
Infrared Spectroscopy (IR)C-H stretching vibrations at 2850-2950 cm⁻¹; C-H bending at 1460 cm⁻¹ [27]
Gas ChromatographyRetention index ~3700 on non-polar columns [26]

XLogP3

19.6

Boiling Point

505.0 °C

UNII

3HHO62R7RM

Other CAS

7194-84-5

Wikipedia

Heptatriacontane

General Manufacturing Information

Heptatriacontane: INACTIVE

Dates

Modify: 2023-08-16

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